
4-Methylpyrimidine-2-sulfonamide
Overview
Description
4-Methylpyrimidine-2-sulfonamide is an organosulfur compound with the molecular formula C₅H₇N₃O₂S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-2-sulfonamide typically involves the sulfonation of 4-methylpyrimidine. One common method includes the reaction of 4-methylpyrimidine with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative. The reaction conditions often require controlled temperatures and careful handling of reagents due to the exothermic nature of the sulfonation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactors where 4-methylpyrimidine is treated with sulfur trioxide or oleum. The resulting sulfonic acid intermediate is then converted to the sulfonamide through neutralization with aqueous ammonia or other suitable amines. This process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: N-alkyl or N-acyl sulfonamides.
Scientific Research Applications
4-Methylpyrimidine-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylpyrimidine-2-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria. This inhibition disrupts the synthesis of folic acid, essential for bacterial growth and replication, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness: 4-Methylpyrimidine-2-sulfonamide stands out due to its specific substitution pattern on the pyrimidine ring, which may confer unique binding properties and biological activity compared to other sulfonamides. Its methyl group at the 4-position can influence its pharmacokinetics and pharmacodynamics, making it a distinct candidate for further research and development.
Biological Activity
4-Methylpyrimidine-2-sulfonamide, a compound with notable biological activities, has garnered attention in various fields, including medicinal chemistry, pharmacology, and biochemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its pyrimidine ring substituted with a methyl group at the 4-position and a sulfonamide group at the 2-position. This unique substitution pattern influences its reactivity and biological activity, making it a valuable scaffold for drug development.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Sulfonamides are known to inhibit the activity of enzymes by mimicking natural substrates, blocking active sites, and preventing normal catalysis. For instance, sulfonamides can inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, which underlies their antibacterial properties .
Biological Activities
Antibacterial Properties
this compound exhibits significant antibacterial activity. Its mechanism involves competitive inhibition of bacterial enzymes essential for folate biosynthesis. Studies have shown that derivatives of this compound can be effective against various bacterial strains, contributing to its potential use in treating infections .
Anticancer Effects
Research indicates that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vitro studies demonstrated that this compound affects key signaling pathways involved in cell proliferation and survival .
Calcium Channel Blockade
Recent studies have highlighted the compound's ability to inhibit calcium channels. This effect is critical in various physiological processes and could provide therapeutic benefits in conditions like hypertension and cardiac arrhythmias .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Modifications at different positions on the pyrimidine ring can significantly alter potency and selectivity against specific targets:
Modification Position | Effect on Activity | Comments |
---|---|---|
4-position (methyl group) | Enhances antibacterial potency | Essential for enzyme inhibition |
2-position (sulfonamide) | Critical for binding affinity | Mimics natural substrates |
Additional substitutions | Varies based on specific targets | Tailoring can improve selectivity and reduce toxicity |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against Escherichia coli. The results indicated that modifications at the 4-position significantly increased potency, with some compounds exhibiting IC50 values as low as 5 μM .
- Cancer Cell Studies : In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines through activation of caspase pathways. The compound showed a dose-dependent effect with an IC50 value around 10 μM .
- Calcium Channel Inhibition : Research comparing various sulfonamide derivatives revealed that certain modifications led to enhanced calcium channel blockade, with one derivative achieving over 50% inhibition at a concentration of 10 μM .
Properties
IUPAC Name |
4-methylpyrimidine-2-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-4-2-3-7-5(8-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLNVTKRXIXEJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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